5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo-
Description
The compound 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- is a structurally complex thiazolidinone derivative featuring a pyridinylidene substituent at the 4-position of the thiazolidinone core. Its unique structure includes a 2,6-dimethyl-substituted pyridine ring and a 2-methylpropyl (isobutyl) group at the 1-position of the pyridinylidene moiety.
Properties
CAS No. |
1049129-26-1 |
|---|---|
Molecular Formula |
C14H18N2OS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C14H18N2OS2/c1-8(2)7-16-9(3)5-11(6-10(16)4)12-13(17)19-14(18)15-12/h5-6,8H,7H2,1-4H3,(H,15,18) |
InChI Key |
QQTKAEWTXVFHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)SC(=S)N2)C=C(N1CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Reactants : 2-Thioxo-thiazolidin-4-one derivatives and 2,6-dimethyl-1-(2-methylpropyl)-4-pyridinecarbaldehyde.
-
Catalysts : Piperidine, ammonium acetate, or sodium acetate in acetic acid.
-
Solvents : Ethanol, toluene, or solvent-free conditions under microwave irradiation.
-
Yield : 62–98% for analogous compounds, depending on substituents.
Mechanistic Insight :
The reaction proceeds via deprotonation of the active methylene group, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the Z-configured exocyclic double bond, as confirmed by X-ray crystallography.
Multicomponent Cyclocondensation Approaches
One-pot multicomponent reactions (MCRs) offer efficient access to the thiazolidinone scaffold while incorporating the pyridinylidene substituent in a single step.
Thiourea-Based Cyclization
-
Reactants :
-
Conditions : Reflux in ethanol or toluene with dehydrating agents (e.g., Bi(SCH₂COOH)₃).
Example Protocol :
-
Condensation of 2-methylpropylamine with 2,6-dimethyl-4-pyridinone forms an imine intermediate.
-
Cyclization with mercaptoacetic acid introduces the thioxo group at C2.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity.
Optimization Parameters
Advantages :
-
Higher purity due to reduced side reactions.
Post-Modification of Thiazolidinone Intermediates
Thioxo Group Introduction via Lawesson’s Reagent
-
Substrate : 2-Oxo-thiazolidinone derivatives.
-
Reagent : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
Stereochemical and Structural Considerations
Z-Isomer Dominance
The exocyclic double bond (C4=N) predominantly adopts the Z-configuration due to steric hindrance from the 2-methylpropyl group on the pyridine ring. This is consistent with X-ray data for analogous compounds.
Spectroscopic Characterization
-
¹H NMR :
-
IR :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reaction Mechanisms
The formation of the compound involves multiple steps:
-
Aldol Condensation : The pyridinylidene group is introduced via aldol condensation, where the aldehyde reacts with the thiazolidinone ring to form a conjugated system.
-
Cyclization : Thioglycolic acid reacts with Schiff bases to form the five-membered thiazolidinone ring, driven by nucleophilic attack and elimination of water .
-
Michael Addition : In related thiazolidinones, the exocyclic double bond (e.g., in 5-ene derivatives) undergoes Michael addition with nucleophiles, though this may not directly apply to the target compound .
Key Functional Groups :
-
Thioxo Group (C=S) : Contributes to electrophilicity and reactivity in nucleophilic addition reactions.
-
Pyridinylidene Ring : Stabilizes the conjugated system and influences biological activity.
Reaction Conditions
Optimal conditions vary by method:
-
Catalysts : Piperidine or methylamine are commonly used to facilitate condensation reactions .
-
Solvents : Ethanol, acetic acid, or DMF are preferred for solubility and reaction control .
-
Temperature : Moderate heating (e.g., reflux at 80–100°C) or microwave irradiation for efficiency .
Table 2: Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Piperidine or methylamine |
| Solvent | Ethanol, acetic acid, DMF |
| Temperature | Room temperature to reflux |
| pH | Basic conditions (e.g., piperidine) |
Spectroscopic Characterization
Structural confirmation relies on:
-
Infrared (IR) Spectroscopy :
-
C=S Stretch : Absorption bands around 1200–1300 cm⁻¹ indicate the thioxo group.
-
C=N Stretch : Pyridinylidene conjugation shows peaks near 1600–1700 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Proton signals corresponding to the pyridinylidene and thiazolidinone protons are diagnostic.
-
¹³C NMR : Carbonyl carbons (C=O, C=S) appear as downfield shifts.
-
Table 3: Spectroscopic Data
| Technique | Key Features |
|---|---|
| IR | C=S (1200–1300 cm⁻¹), C=N (1600–1700 cm⁻¹) |
| ¹H NMR | Pyridinylidene protons (δ 7.0–8.5 ppm), thiazolidinone NH (δ 8.5–10.0 ppm) |
| ¹³C NMR | C=S (δ 180–200 ppm), carbonyls (δ 160–180 ppm) |
Structural Modifications and Reactivity
The compound’s reactivity is influenced by:
-
Conjugation : The pyridinylidene system enhances stability and may participate in π-electron interactions.
-
Electrophilic Centers : The C=S group and carbonyl carbons (C=O) act as sites for nucleophilic attacks .
-
Substitution Patterns : Bulky substituents (e.g., 2,6-dimethyl groups) may sterically hinder reactions.
Biological Activity Correlation
While the focus is on chemical reactions, structural features like the pyridinylidene group and thioxo functionality are linked to anticancer and antimicrobial activities in related thiazolidinones .
References :
- EvitaChem (2025) Product Details.
- PMC (2013) Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
- Frontiers (2022) Design and synthesis of new thiazolidinone/uracil derivatives.
- PMC (2023) Recent advances in synthetic strategies and SAR of thiazolidin-4-one derivatives.
- EvitaChem (2025) Product Details.
- CiteSeerX (n.d.) Short Review on Synthesis of Thiazolidinone and β-Lactam.
- PMC (2017) 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. The compound under discussion has been synthesized alongside other thiazolidinones, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting that modifications to the thiazolidinone structure can enhance anticancer properties .
2. Antimicrobial Properties
Thiazolidinone derivatives, including the compound of interest, have exhibited antimicrobial activity against Gram-positive bacteria. Research indicates that these compounds can achieve minimum inhibitory concentration (MIC) values as low as 2 μg/mL against certain bacterial strains. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial infections .
3. Anti-inflammatory Effects
The thiazolidinone scaffold has been recognized for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo. This opens avenues for the development of thiazolidinones as therapeutic agents for inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
Thiazolidinones have been explored for their pesticidal properties. Preliminary studies suggest that certain derivatives can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests and pathogens. The unique chemical structure of 5-Thiazolidinone may enhance its effectiveness in agricultural applications .
Materials Science Applications
1. Polymer Chemistry
The incorporation of thiazolidinone derivatives into polymer matrices has been investigated for creating materials with enhanced mechanical properties and thermal stability. The compound's unique chemical structure allows it to act as a cross-linking agent, which can improve the durability and performance of polymer-based materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, it may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the substituents on the pyridinylidene group and the thiazolidinone core. Key comparisons include:
Key Structural Differences :
- Pyridinylidene vs. This may influence solubility and binding affinity in biological systems.
- Thioxo vs.
Physicochemical Properties
- Solubility : The isobutyl and dimethyl groups in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., 4-methoxybenzylidene in ).
- Stability : Thioxo derivatives are prone to oxidation under acidic conditions, whereas oxo analogs (e.g., in ) exhibit greater stability .
Biological Activity
5-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- is a notable member of this class, exhibiting promising pharmacological profiles.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Thiazolidinone ring
- Substituents :
- Pyridine ring with dimethyl and isopropyl groups
- Thioxo group at position 2
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, a series of thiazolidinone compounds were evaluated for their ability to inhibit various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MCF-7 | 18.35 | EGFR inhibition |
| 4b | A2780 | 24.34 | G1 cell cycle arrest |
| 4c | HT29 | 28.65 | Apoptosis induction |
These findings indicate that compounds with specific substitutions on the thiazolidinone core exhibit enhanced cytotoxicity against cancer cells, primarily through mechanisms involving EGFR inhibition and apoptosis induction .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones have also been explored. In a study assessing the denaturation of protein albumin, several compounds demonstrated significant activity:
| Compound | Inhibition (%) |
|---|---|
| 4a | 82.12 |
| 4b | 84.94 |
| 4c | 83.64 |
These results suggest that the presence of electron-withdrawing groups on the aromatic ring enhances the anti-inflammatory activity of thiazolidinone derivatives .
Antimicrobial Activity
Thiazolidinones have shown promise as antimicrobial agents. For example, certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3f | Not specified | Escherichia coli |
This indicates that modifications to the thiazolidinone structure can lead to compounds with significant antibacterial properties .
Case Study: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of various thiazolidinone derivatives was conducted using MTT assays across multiple cancer cell lines. The study highlighted that specific substitutions on the thiazolidinone core significantly enhanced cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Case Study: Inflammation Model
In an in vivo model assessing inflammation, thiazolidinone derivatives were administered to evaluate their effectiveness in reducing inflammatory markers. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of thiazolidinone derivatives with biological targets such as COX-1 and EGFR. These studies provide insights into the binding affinities and interactions at the molecular level:
Q & A
Q. What are the optimal synthetic routes for 5-thiazolidinone derivatives, and how can reaction conditions be systematically optimized?
The synthesis typically involves condensation of substituted aldehydes with thiosemicarbazide under acidic conditions, forming a Schiff base intermediate that cyclizes into the thiazolidinone ring. Key parameters include:
- Solvent selection : A DMF-acetic acid mixture (1:2 v/v) enhances cyclization efficiency, while ethanol/methanol is suitable for milder conditions .
- Reagent ratios : A 1:1 molar ratio of thiosemicarbazide to chloroacetic acid, with excess sodium acetate (2:1) to drive the reaction .
- Heating duration : Reflux for 2–4 hours ensures completion, with cooling to precipitate the product . For optimization, use fractional factorial design to test variables like solvent polarity, temperature, and catalyst load.
Q. How can structural features of this compound be characterized to confirm regiochemistry and stereochemistry?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition codes as in ) .
- Spectroscopy :
- NMR : Analyze - and -NMR shifts for Z/E isomer differentiation (e.g., aromatic proton deshielding in Z-isomers) .
- FT-IR : Confirm thioxo group presence via S-H stretches (~2500–2600 cm) and C=O/C=N vibrations .
- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H] or [M−I] for iodinated analogs) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and guide experimental design for novel analogs?
- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for cyclization steps, identifying transition states and intermediates .
- Reaction path search : Combine artificial force-induced reaction (AFIR) methods with experimental validation to screen solvent effects and substituent impacts on yield .
- Machine learning : Train models on existing thiazolidinone datasets to predict regioselectivity in aldehyde-thiosemicarbazide condensations .
Q. How to resolve contradictions between computational predictions and experimental outcomes (e.g., unexpected byproducts)?
- Multi-step validation : Cross-validate computational results with controlled experiments (e.g., isolating intermediates via TLC or column chromatography) .
- Byproduct analysis : Use GC-MS or -NMR to identify side products (e.g., oxidized quinones or deiodinated derivatives) and adjust reaction conditions (e.g., inert atmosphere for oxidation-prone substrates) .
- Parameter refinement : Recalibrate computational models using experimental activation energies from differential scanning calorimetry (DSC) .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?
- Mixing efficiency : Use baffled reactors to ensure homogeneous distribution of reagents in viscous solvent systems (e.g., DMF-acetic acid) .
- Heat transfer : Optimize jacket temperature control during exothermic cyclization steps to prevent thermal degradation .
- Separation technologies : Implement membrane filtration or centrifugal separation for rapid product isolation, minimizing exposure to acidic conditions .
Data Analysis and Comparative Studies
Q. How do structural modifications (e.g., iodine substitution) influence bioactivity or reactivity compared to similar thiazolidinones?
- Comparative reactivity : Iodine at the 3-position increases electrophilicity, enhancing nucleophilic aromatic substitution (SNAr) rates vs. methoxy or methyl analogs .
- Bioactivity correlation : Use molecular docking to assess binding affinity changes in target enzymes (e.g., tyrosine kinase inhibition) .
- Stability studies : Monitor hydrolytic degradation via accelerated stability testing (40°C/75% RH) and compare half-lives across derivatives .
Q. What methodologies enable efficient analysis of reaction kinetics and mechanistic pathways?
- In situ monitoring : Employ Raman spectroscopy or UV-vis spectrophotometry to track intermediate formation in real time .
- Isotopic labeling : Use -labeled water or -enriched aldehydes to trace oxygen/carbon pathways during cyclization .
- Kinetic isotope effects (KIE) : Compare values to distinguish rate-determining steps (e.g., proton transfer vs. ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
